

Spectroscopic Data Comparison: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid and Structural Analogs

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Compound of Interest

Compound Name:	2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid
Cat. No.:	B146315

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This guide provides a comparative analysis of the spectroscopic data for **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid** and its structural alternatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate compound identification, characterization, and selection.

While experimental spectra for **2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid** are not readily available in public databases, this guide presents expected spectroscopic characteristics based on established principles and data from analogous compounds. This information is juxtaposed with verified experimental data for similar benzoic acid derivatives.

Spectroscopic Data Tables

The following tables summarize the key spectroscopic data for the target compound and its alternatives.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (Expected)	CDCl ₃ or DMSO-d ₆	Aromatic Protons: ~8.0-8.5 (multiplets); Methyl Protons: ~3.3 (singlet); Carboxylic Acid Proton: >10 (broad singlet)
3-(Trifluoromethyl)benzoic acid	DMSO-d ₆	13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H)[1]
4-(Trifluoromethyl)benzoic acid	-	No data available in search results
2-Chlorobenzoic acid	CDCl ₃	8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)[2]
Benzoic acid	CDCl ₃	11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ , ppm)
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (Expected)	CDCl ₃ or DMSO-d ₆	C=O: ~165-170; C-SO ₂ : ~140-145; C-CF ₃ : ~130-135 (q); CF ₃ : ~120-125 (q); Aromatic C-H: ~125-135; Methyl: ~45
3-(Trifluoromethyl)benzoic acid	DMSO-d ₆	166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4[1]
4-(Trifluoromethyl)benzoic acid	-	No data available in search results
2-Chlorobenzoic acid	CDCl ₃	171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[2]
Benzoic acid	CDCl ₃	172.60, 133.89, 130.28, 129.39, 128.55[2]

Table 3: Infrared (IR) Spectroscopic Data

Compound	Sample Phase	Key Absorption Bands (cm ⁻¹)
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (Expected)	Solid (KBr pellet or ATR)	O-H (acid): 2500-3300 (broad); C=O (acid): 1680-1710; S=O (sulfonyl): ~1350 & ~1150; C-F (trifluoromethyl): 1100-1200
Benzoic acid	Crystal	O-H (acid): 2500-3300 (broad); C=O (acid): ~1685; Aromatic C=C: 1450-1600; C-O: ~1292[3][4][5]
4-(Trifluoromethyl)benzoic acid	-	No data available in search results

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M-H] ⁻ or [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid	ESI ⁻	267.0	Expected fragments: loss of COOH (m/z 222), loss of SO ₂ CH ₃ (m/z 188)
Benzoic acid	ESI ⁺	123.0441	105, 77, 79[6]
4-(Trifluoromethyl)benzoic acid	-	-	No data available in search results

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[7] Ensure the sample is fully dissolved; sonication or gentle heating may be applied.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. [8]
- Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal. [8] Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

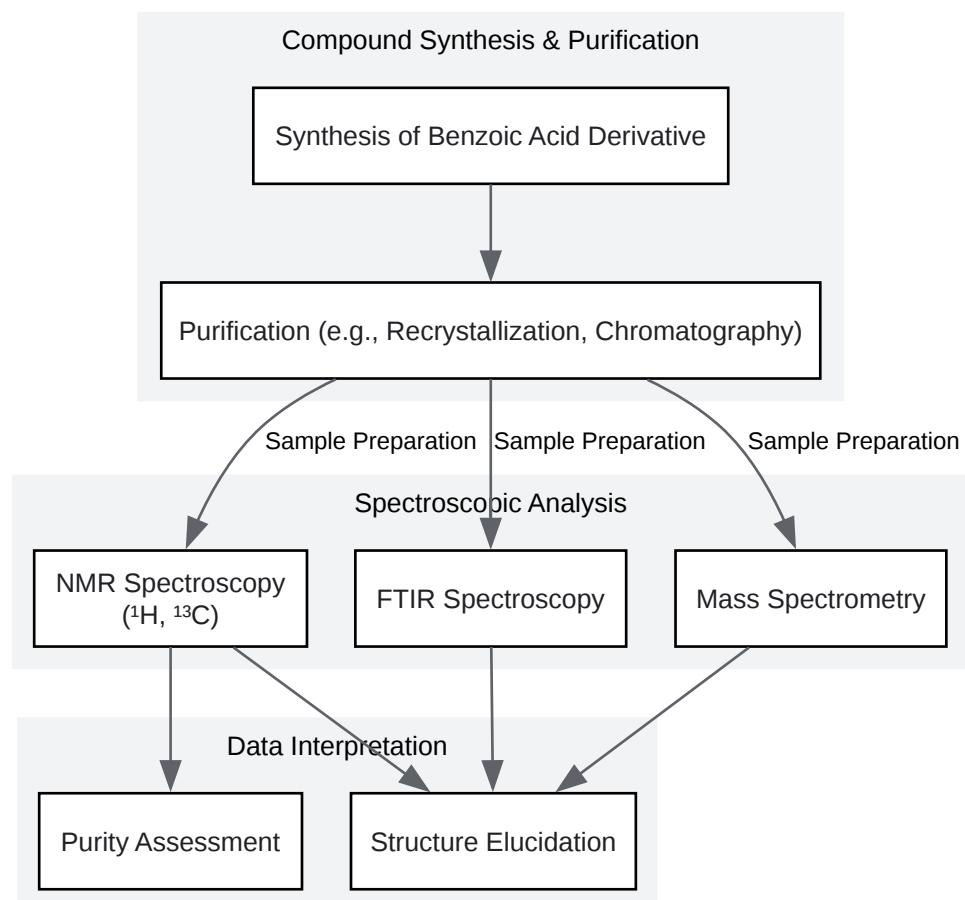
Protocol (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample (typically $1\text{-}10\text{ }\mu\text{g/mL}$) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode).

- Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.^[9]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel benzoic acid derivative.



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Caption: Workflow for Spectroscopic Analysis of Benzoic Acid Derivatives.

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